Cas no 75919-74-3 ( )
structure
Product Name:
Numero CAS:75919-74-3
MF:C27H34N6
MW:442.599065303802
CID:982127
PubChem ID:152481
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine
- 4, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- AC1L48FX
- AC1Q2J55
- AG-H-02756
- N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- NCIMech_000409
- NSC273829
- NSC-273829
- 4, 7-Quinolinediamine, {N4,N4'-1,7-heptanediylbis[2-methyl-}
- 4, N4,N4'-1,7-heptanediylbis[2-methyl-
- 75919-74-3
- BDBM50515989
- 4,7-Quinolinediamine, N4,N4'-1,7-heptanediylbis[2-methyl-
- 4, N(4),N(4')-1,7-heptanediylbis[2-methyl-
- NSC 273829
- CHEMBL1980272
- DTXSID80226842
- CCG-35558
- 4, 7-Quinolinediamine, {N(4),N(4')-1,7-heptanediylbis[2-methyl-}
- N~4~-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine
- N4-{7-[(7-AMINO-2-METHYLQUINOLIN-4-YL)AMINO]HEPTYL}-2-METHYLQUINOLINE-4,7-DIAMINE
- 4, 7-Quinolinediamine, N(4),N(4')-1,7-heptanediylbis(2-methyl-
- N4-[7-[(7-amino-2-methyl-4-quinolyl)amino]heptyl]-2-methyl-quinoline-4,7-diamine
- HB9CUU5ZAF
- N,N'-Bis(2-methyl-7-amino-4-quinolinyl)-1,7-heptanediamine
- N4,N4'-1,7-Heptanediylbis[2-methyl-4,7-quinolinediamine]
- NCI60_002231
- PD011637
-
-
- Inchi: 1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33)
- Chiave InChI: QZWSSKXXZSJIMA-UHFFFAOYSA-N
- Sorrisi: N(C1C=C(C)N=C2C=C(C=CC=12)N)CCCCCCCNC1C=C(C)N=C2C=C(C=CC=12)N
Proprietà calcolate
- Massa esatta: 442.28482
- Massa monoisotopica: 442.28449511g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 102Ų
Proprietà sperimentali
- PSA: 101.88
Letteratura correlata
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
75919-74-3 ( ) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso